![molecular formula C16H15N5O4S2 B2470500 N-(4-(N-(thiazol-2-yl)sulfamoyl)phényl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1428375-52-3](/img/structure/B2470500.png)

N-(4-(N-(thiazol-2-yl)sulfamoyl)phényl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

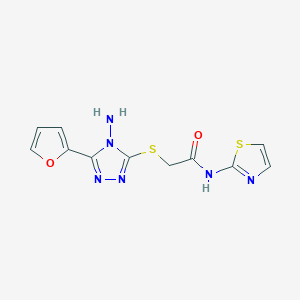

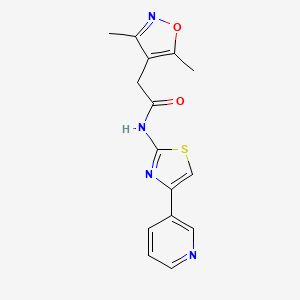

The compound “N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide” belongs to the class of organic compounds known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives has been described . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .Molecular Structure Analysis

The molecular structures of similar compounds have been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives have been synthesized and investigated for their antibacterial activity .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the 1H-NMR, 13C-NMR, and IR spectra of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been reported .Applications De Recherche Scientifique

- Les dérivés du thiazole ont été étudiés pour leur potentiel antimicrobien. Par exemple, la sulfathiazole, un composé apparenté, est largement utilisée comme médicament antimicrobien .

- La recherche sur l'activité antibactérienne de ce composé contre des agents pathogènes tels que Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa et Salmonella typhi pourrait fournir des informations précieuses .

- Les composés à base de thiazole se sont avérés prometteurs comme agents anticancéreux. Leur capacité à moduler les voies cellulaires en fait des candidats intéressants pour une activité anticancéreuse sélective .

- Explorer l'interaction de notre composé avec des peptides pénétrant dans les cellules (tels que l'octaarginine) pourrait améliorer la délivrance de médicaments et la biodisponibilité .

Activité antimicrobienne

Propriétés anticancéreuses

Complexes de peptides pénétrant dans les cellules

Inversion de la résistance aux médicaments

Mécanisme D'action

Target of Action

It’s known that thiazole and sulfonamide groups, which are part of the compound, have known antibacterial activity .

Mode of Action

The compound, in conjunction with a cell-penetrating peptide octaarginine, displays potent antibacterial activity against both Gram-negative and Gram-positive bacteria . The octaarginine–drug complex displays faster killing-kinetics towards bacterial cells, creates pores in the bacterial cell membranes .

Biochemical Pathways

The creation of pores in bacterial cell membranes suggests that it disrupts the integrity of the bacterial cell wall, leading to cell death .

Result of Action

The result of the compound’s action is the death of bacterial cells. It achieves this by creating pores in the bacterial cell membranes, leading to cell lysis . The compound displays potent antibacterial activity against both Gram-negative and Gram-positive bacteria .

Action Environment

The compound’s antibacterial activity is evident in both gram-negative and gram-positive bacteria, suggesting that it may be effective in a variety of biological environments .

Orientations Futures

The future directions of research on similar compounds could involve further investigation of their antibacterial and anticancer activities. For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have shown promising antimicrobial and antiproliferative activities . Further studies could also explore the potential of these compounds as lead compounds for rational drug designing .

Analyse Biochimique

Biochemical Properties

The compound N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide has been investigated for its antibacterial activity, both in isolation and in complex with the cell-penetrating peptide octaarginine . Several of the synthesized compounds display potent antibacterial activity against both Gram-negative and Gram-positive bacteria

Cellular Effects

The cellular effects of N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide are primarily related to its antibacterial activity. The compound has shown potent antibacterial activity against both Gram-negative and Gram-positive bacteria

Molecular Mechanism

It is known that the compound displays antibacterial activity and that this activity is enhanced when the compound is used in conjunction with the cell-penetrating peptide octaarginine

Propriétés

IUPAC Name |

N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O4S2/c22-15(13-10-14-21(19-13)7-1-8-25-14)18-11-2-4-12(5-3-11)27(23,24)20-16-17-6-9-26-16/h2-6,9-10H,1,7-8H2,(H,17,20)(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITVFMRYTKRGKHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC(=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethylphenyl)-2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide](/img/structure/B2470422.png)

![9-(3-chlorophenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2470423.png)

![1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile](/img/structure/B2470424.png)

![3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2470425.png)

![1-(4-ethylphenyl)-3-hydroxy-3-(4-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2470428.png)

![4-(diethylsulfamoyl)-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/no-structure.png)

![N-(4-(dimethylamino)phenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2470439.png)

![7-chloro-1-[(4-fluorophenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione](/img/structure/B2470440.png)